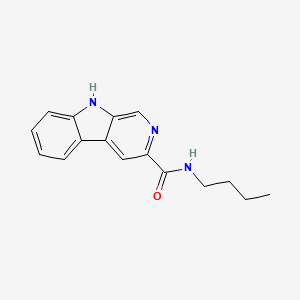
N-Butyl-9H-beta-carboline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-9H-beta-carboline-3-carboxamide is a synthetic organic compound belonging to the beta-carboline class of alkaloids. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antiparasitic, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-9H-beta-carboline-3-carboxamide typically involves the reaction of beta-carboline-3-carboxylic acid with butylamine under specific conditions. The process can be summarized as follows:
Starting Material: Beta-carboline-3-carboxylic acid.
Reagent: Butylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).
Procedure: The beta-carboline-3-carboxylic acid is dissolved in the solvent, followed by the addition of DCC and DMAP. Butylamine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-butyl-9H-beta-carboline-3-carboxamide is a beta-carboline alkaloid derivative with a variety of applications, especially in the pharmaceutical field . Research indicates its potential in treating diseases like leishmaniasis and neurological disorders, as well as its antitumor activity .
Scientific Research Applications
Antileishmanial Activity:
- N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline] has shown antileishmanial activity in vitro, suggesting it can prevent cytokinesis without affecting cell structure duplication . Leishmaniasis affects around 12 million people worldwide, and current treatments have drawbacks such as toxicity and high costs, making the development of new treatments important .
- Other beta-carboline derivatives have also demonstrated antileishmanial activity. For example, N-benzyl 1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide showed significant activity against promastigote and axenic amastigote forms of L. amazonensis .
Treatment for Neurodegenerative Diseases:
- Beta-carboline alkaloids may be developed into medicines that can slow down the effects of Alzheimer’s disease, Down's syndrome, and Parkinson's disease . These alkaloids can suppress DYRK1A protein activity, which is linked to Protein tau phosphorylation .
- Experiments have shown that beta-carboline alkaloid derivatives have better inhibition of Tau protein phosphorylation . These derivatives may be applicable for treating neurodegenerative diseases .
Antitumor Activity:
- Various β-carboline derivatives have been designed and synthesized for their antitumor activity . Many of these compounds show lower antitumor activity because of poor water solubility .
- Some compounds, like 8q , have shown significant antitumor activity against K562, PC-3, and T47D cell lines . Compound 8z also displayed antitumor activities against multiple cancer cell lines and showed a positive effect on angiogenesis .
Other Activities:
Mechanism of Action
The mechanism of action of N-Butyl-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Butyl-9H-beta-carboline-3-carboxamide can be compared with other beta-carboline derivatives to highlight its uniqueness:
Properties
CAS No. |
78538-83-7 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-butyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20) |
InChI Key |
YFEBMDGSJWRKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















